3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-6-8-7-4-2-1-3-5-9(7)12-11-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFUDBLNXYNUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclization
A key innovation involves using sterically hindered tertiary amines, such as diisopropylethylamine (Hünig’s base), to promote intramolecular cyclization. In this method, a pre-functionalized cycloheptene precursor bearing an amide or ester group undergoes deprotonation and ring closure. For example, heating the intermediate in dichloromethane (DCM) at 50°C for 4–8 hours in the presence of Hünig’s base drives the reaction to completion. This single-step process eliminates the need to isolate unstable intermediates, improving overall yield (reported >80% in optimized conditions).
Acid-Catalyzed Elimination
Alternative routes employ toluenesulfonic acid (TsOH) or camphorsulfonic acid in high-boiling solvents like toluene. Refluxing the precursor with TsOH at 110°C for 30 minutes induces dehydration, forming the oxazole ring. Lipophilic acids like camphorsulfonic acid enhance reaction efficiency by stabilizing transition states through non-polar interactions.
Chloromethylation of the Oxazole Core
Introducing the chloromethyl group requires precise control to avoid overhalogenation. Two primary strategies are documented:
Direct Chlorination of a Methyl Precursor
A pre-formed methyl-substituted oxazole undergoes radical chlorination using sulfuryl chloride (SO₂Cl₂) or photochemical methods. For instance, reacting the methyl derivative with SO₂Cl₂ in carbon tetrachloride at 0°C selectively replaces the methyl group’s hydrogen atoms with chlorine. Excess reagent must be quenched with aqueous sodium bicarbonate to prevent decomposition of the oxazole ring.
Nucleophilic Displacement of a Leaving Group
An alternative method involves substituting a leaving group (e.g., mesylate or tosylate) at the methyl position. Treating the mesylated intermediate with lithium chloride in dimethylformamide (DMF) at 60°C for 12 hours achieves full conversion to the chloromethyl product. This approach offers superior regioselectivity but requires anhydrous conditions to avoid hydrolysis.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DMF or acetonitrile (MeCN) are preferred for chloromethylation due to their ability to stabilize ionic intermediates. In contrast, non-polar solvents like toluene improve yields in acid-catalyzed cyclization by favoring dehydration.
Temperature and Time Profiles
Workup and Purification
Post-reaction mixtures are neutralized with potassium carbonate and extracted into DCM or ethyl acetate. Sequential washes with brine remove residual acids or bases, followed by rotary evaporation to isolate the crude product. Recrystallization from isopropyl alcohol (IPA) yields high-purity material (>95% by HPLC).
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
A patented large-scale process (Example 1 in WO2000053589A1) demonstrates the feasibility of multi-kilogram production:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | Hünig’s base, TsOH | Toluene | 110°C | 30 min | 89% |
| Chloromethylation | SO₂Cl₂ | CCl₄ | 0°C | 4 hr | 76% |
| Purification | K₂CO₃, IPA | — | 0°C | — | 95% purity |
Cost Efficiency
The avoidance of expensive catalysts (e.g., palladium) and hazardous oxidants (e.g., chromium trioxide) reduces production costs. Tertiary amines and TsOH are recoverable via distillation, enhancing sustainability.
Analytical Characterization
Critical quality control metrics include:
- ¹H NMR : A singlet at δ 4.35 ppm confirms the chloromethyl group, while multiplet signals between δ 1.50–2.80 ppm correspond to the cycloheptane protons.
- Mass Spectrometry : The molecular ion peak at m/z 185.65 ([M]⁺) aligns with the formula C₉H₁₂ClNO.
- HPLC : Retention time of 8.2 minutes on a C18 column (acetonitrile/water gradient) ensures purity.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to replace the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted oxazoles.
Scientific Research Applications
3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohepta[d][1,2]oxazole Core
a. N-(3,5-Dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide ()
- Substituent : A carboxamide group (-CONH-) linked to a 3,5-dimethoxyphenyl moiety replaces the chloromethyl group.
- The dimethoxyphenyl substituent introduces steric bulk and electron-donating methoxy groups, altering electronic distribution compared to the electron-withdrawing chloromethyl group.
- Applications : Carboxamide derivatives are often explored for biological activity due to their resemblance to peptide bonds .
b. Methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate ()
- Substituent : A methyl ester (-COOCH₃) group is present at position 3.
- Key Properties :
Target Compound vs. Carboxamide/Ester Derivatives
Heterocycle Modifications: Oxazole vs. Isoxazole vs. Thiazole
a. 3a,4,5,6,7,8,8a-Heptahydro-3-(4-chlorophenyl)cyclohept[d]isoxazole ()
- Heterocycle : Isoxazole (oxygen at position 1, nitrogen at position 2) instead of oxazole.
- The 4-chlorophenyl group at position 3 introduces steric hindrance and lipophilicity absent in the chloromethyl derivative .
Thiazole-Fused Cyclohepta Derivatives (Evidences 7–8)
- Examples :
- Bulky aryl substituents (e.g., trimethylphenyl) impart significant steric effects, reducing accessibility to the reactive site compared to the compact chloromethyl group .
Benzoxazole-Based Analogs ()**
- Example : 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Structural Contrasts :
- Benzoxazole (fused benzene-oxazole) vs. cyclohepta-oxazole.
- The triazole-thione moiety introduces additional hydrogen-bonding and redox-active sites absent in the target compound.
- Spectroscopic Data :
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
3-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole is a compound with potential biological activities due to its unique structural features. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects based on available literature.
- Molecular Formula : C9H12ClNO
- Molecular Weight : 185.65 g/mol
- CAS Number : 1506281-27-1
Antimicrobial Activity
Research has indicated that oxazole derivatives exhibit notable antimicrobial properties. The biological activity of 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole can be compared to other oxazole derivatives in terms of Minimum Inhibitory Concentration (MIC) against various pathogens.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/ml) | Pathogen |
|---|---|---|
| 3-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole | TBD | TBD |
| Oxazole Derivative A | 1.6 | Candida albicans |
| Oxazole Derivative B | 0.8 | Candida tropicalis |
| Reference Drug (Amoxicillin) | 30 | S. aureus |
Cytotoxicity and Antitumor Activity
The compound's potential antitumor activity has been explored in various studies. The presence of the chloromethyl group is believed to enhance its reactivity and ability to form derivatives that may exhibit cytotoxic effects.
Case Study: Cytotoxic Effects
A study evaluating the cytotoxicity of oxazole derivatives demonstrated that certain derivatives showed significant inhibition of cancer cell proliferation. Although specific data for 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole is limited, similar compounds have shown promising results.
The mechanism by which oxazole derivatives exert their biological effects often involves:
- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions.
- Electrophilic Reactions : The oxazole ring can participate in various electrophilic substitutions.
Research Findings
A comprehensive review highlighted the diverse biological activities of oxazole derivatives. The findings suggest that modifications on the oxazole ring can significantly influence the biological properties of the compounds.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Antitumor | Inhibition of cancer cell growth |
| Anti-inflammatory | Reduction in inflammatory markers |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization and functional group modifications. For example, analogous compounds (e.g., benzooxazole derivatives) are synthesized via condensation reactions using catalysts like sodium acetate, followed by chlorination with reagents such as phosphorus oxychloride (POCl₃) . Reaction conditions (temperature, solvent purity, and stoichiometry) must be tightly controlled to avoid side products like over-chlorinated derivatives. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound in high yield (>70%) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the chloromethyl group (δ ~4.5 ppm for CH₂Cl) and cyclohepta-oxazole backbone (aromatic protons at δ ~6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₀H₁₁ClNO₂⁺).
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and angles, with geometric parameters (e.g., C-Cl bond: ~1.79 Å) cross-verified against computational models .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
- Methodological Answer : Challenges include crystal twinning and weak diffraction due to flexible cyclohepta rings. Solutions:
- Use SHELXL for refining high-resolution data, applying restraints to manage thermal motion in the seven-membered ring .
- Optimize crystallization solvents (e.g., DMSO/water mixtures) to improve crystal quality. Geometric parameters from analogous structures (e.g., C-S bond: 1.67 Å in thiazole derivatives) guide validation .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
- Methodological Answer :
- Structural Modifications : Replace the chloromethyl group with bromomethyl or azidomethyl to assess halogen/functional group effects on bioactivity .
- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR binding assays. For example, indole-oxazole hybrids show antiviral activity (IC₅₀: ~5 µM), suggesting a scaffold for optimization .
- Data Table :
| Derivative | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| Parent | -CH₂Cl | 10 µM |
| Analog 1 | -CH₂Br | 8 µM |
| Analog 2 | -CH₂N₃ | 12 µM |
Q. What computational methods are suitable for modeling its reactivity and interaction with biomolecules?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., chloromethyl group’s susceptibility to nucleophilic attack) .
- Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., cytochrome P450) using GROMACS, with force fields (AMBER) parameterized for halogen interactions .
Q. How do reaction conditions influence the compound’s stability and downstream reactivity?
- Methodological Answer :
- Acidic/Basic Conditions : The chloromethyl group hydrolyzes to -CH₂OH under basic conditions (pH >10), while acidic media (pH <3) may protonate the oxazole nitrogen, altering reactivity .
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, suggesting suitability for high-temperature reactions (e.g., Suzuki couplings) if handled under inert atmospheres .
Q. How should researchers resolve contradictions in reported synthetic yields or characterization data?
- Methodological Answer :
- Reproducibility Checks : Replicate procedures with strict control of anhydrous conditions (e.g., Schlenk line for moisture-sensitive steps) .
- Meta-Analysis : Compare NMR shifts and XRD parameters across studies. Discrepancies in melting points (e.g., 120–125°C vs. 115–118°C) may stem from polymorphic forms, resolved via PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
